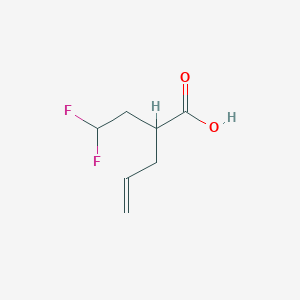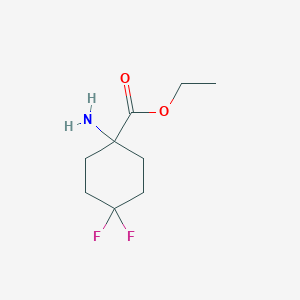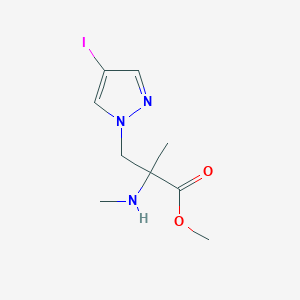![molecular formula C20H25ClN2O3 B13543751 [2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 744258-25-1](/img/structure/B13543751.png)
[2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate is a complex organic compound featuring a unique adamantyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2-chloropyridine-3-carboxylic acid with 1-(1-adamantyl)ethylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity are crucial, and techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridine moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, [2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- [2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-bromopyridine-3-carboxylate
- [2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-fluoropyridine-3-carboxylate
Uniqueness
Compared to its analogs, [2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. The chlorine atom can participate in halogen bonding, enhancing the compound’s binding properties.
Propiedades
Número CAS |
744258-25-1 |
|---|---|
Fórmula molecular |
C20H25ClN2O3 |
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
[2-[1-(1-adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C20H25ClN2O3/c1-12(20-8-13-5-14(9-20)7-15(6-13)10-20)23-17(24)11-26-19(25)16-3-2-4-22-18(16)21/h2-4,12-15H,5-11H2,1H3,(H,23,24) |
Clave InChI |
NBUBGYBFCIZSJC-UHFFFAOYSA-N |
SMILES canónico |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)COC(=O)C4=C(N=CC=C4)Cl |
Solubilidad |
52.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


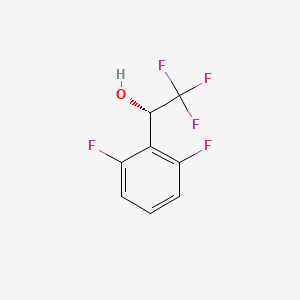
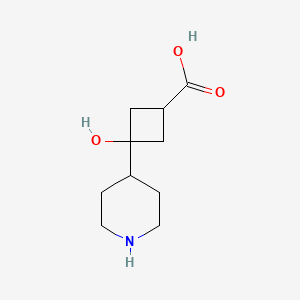
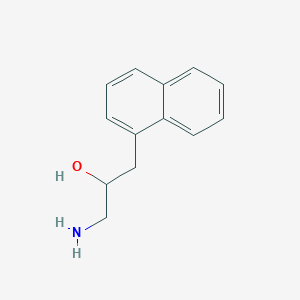
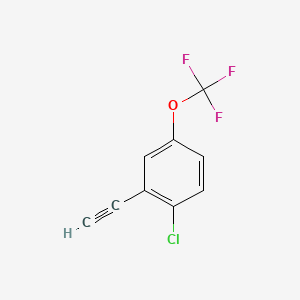
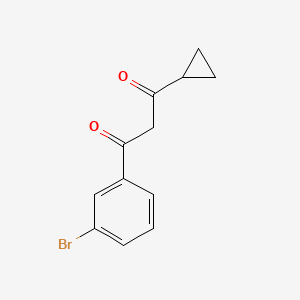


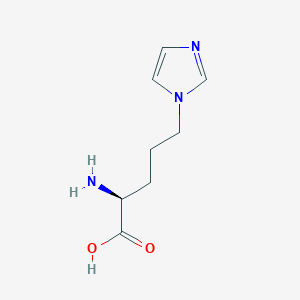


![Tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13543722.png)
